molecular formula C19H22N2O2 B3055937 N,N'-Diphenethyl-malonamide CAS No. 67942-22-7

N,N'-Diphenethyl-malonamide

Cat. No.: B3055937
CAS No.: 67942-22-7
M. Wt: 310.4 g/mol
InChI Key: RUHYVHRJAHLOLR-UHFFFAOYSA-N
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Description

N,N’-Diphenethyl-malonamide is an organic compound with the molecular formula C19H22N2O2. It belongs to the class of malonamide derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, metal extraction, and organic synthesis . This compound is characterized by the presence of two phenethyl groups attached to the nitrogen atoms of the malonamide core.

Preparation Methods

The synthesis of N,N’-Diphenethyl-malonamide can be achieved through multi-component reactions (MCRs). One common method involves the condensation of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This one-pot, five-component reaction is efficient and offers high atom economy, making it suitable for industrial production. Additionally, the use of isocyanide-based multi-component reactions (IMCRs) provides an alternative route for synthesizing malonamide derivatives .

Chemical Reactions Analysis

N,N’-Diphenethyl-malonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds. Major products formed from these reactions include oxidized or reduced derivatives of the malonamide core, as well as substituted malonamides .

Comparison with Similar Compounds

N,N’-Diphenethyl-malonamide can be compared with other malonamide derivatives such as N,N’-dimethyl-N,N’-diphenyltetradecylmalonamide and N,N’-dicyclohexyl-N,N’-dimethyltetradecylmalonamide . These compounds share similar structural features but differ in their substituents, which influence their chemical properties and applications. N,N’-Diphenethyl-malonamide is unique due to its phenethyl groups, which enhance its binding affinity and selectivity for certain molecular targets. Other similar compounds include N,N’-bisarylmalonamides, which are used in the synthesis of peptidomimetic compounds and exhibit various biological activities .

Properties

IUPAC Name

N,N'-bis(2-phenylethyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(20-13-11-16-7-3-1-4-8-16)15-19(23)21-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHYVHRJAHLOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368534
Record name N,N'-Diphenethyl-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

67942-22-7
Record name N,N'-Diphenethyl-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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